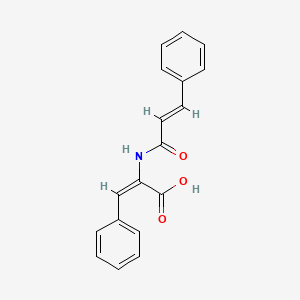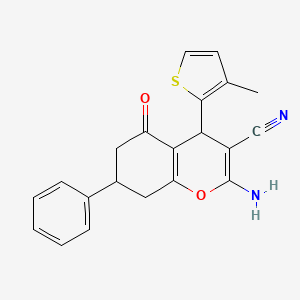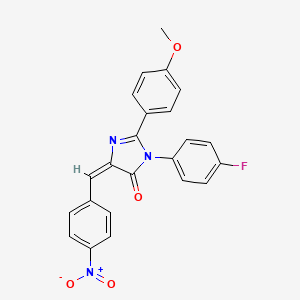
2-(cinnamoylamino)-3-phenylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cinnamoylamino)-3-phenylacrylic acid, also known as cinnamic acid amide, is a chemical compound that has been the focus of scientific research due to its potential biological activities. This compound is a derivative of cinnamic acid and has a molecular formula of C17H15NO2.
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylic acid is not fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(cinnamoylamino)-3-phenylacrylic acid exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylic acid in lab experiments is its potential biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(cinnamoylamino)-3-phenylacrylic acid. Some of these directions include:
1. Exploring the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Investigating the mechanism of action of this compound and identifying its molecular targets.
3. Developing more efficient synthesis methods for this compound to improve its solubility and potency.
4. Conducting more in vivo studies to evaluate the safety and efficacy of this compound.
Conclusion:
In conclusion, 2-(cinnamoylamino)-3-phenylacrylic acid is a promising chemical compound that has been the focus of scientific research due to its potential biological activities. This compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects and has been found to have neuroprotective and anti-diabetic properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-(cinnamoylamino)-3-phenylacrylic acid can be achieved through the reaction of 2-(cinnamoylamino)-3-phenylacrylic acid acid with ammonia in the presence of a catalyst. The reaction results in the formation of 2-(cinnamoylamino)-3-phenylacrylic acid acid amide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Cinnamoylamino)-3-phenylacrylic acid has been the subject of scientific research due to its potential biological activities. Studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective and anti-diabetic properties.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-13H,(H,19,20)(H,21,22)/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHJGSINOCXKC-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)

![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)